Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the furan ring and other functional groups. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate include other thiazole derivatives and furan-containing compounds. Examples include:
- Thiazole-4-carboxylates
- Furan-2-carboxamides
- Phenethylthiazoles
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring systems. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activities:
- Thiazole Ring : Known for its role in various pharmacological activities.
- Furanone Moiety : Often associated with antimicrobial properties.
- Carboxylate Group : Plays a crucial role in binding interactions with biological targets.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml . The mechanism often involves interaction with key enzymes such as β-ketoacyl synthase, which is critical for fatty acid synthesis in bacteria .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Cell Membrane Disruption : The furanone moiety can affect the integrity of bacterial cell membranes, leading to cell lysis.
- Binding Interactions : The carboxylate group forms hydrogen bonds with active site residues of target enzymes, enhancing binding affinity .
Case Studies
- Study on Tuberculosis : A study highlighted the efficacy of thiazole derivatives against M. tuberculosis, where specific analogs showed promising results in inhibiting bacterial growth . The structure-activity relationship (SAR) revealed that modifications in the thiazole ring significantly influenced antimicrobial potency.
- E. coli Growth Promotion : Another study reported that a related γ-lactone carboxylic acid derived from similar compounds increased the growth of E. coli by approximately 44%, suggesting potential applications in enhancing bacterial cultures for biotechnological purposes .
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H22N2O5S |
Molecular Weight | 354.4 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity (MIC) | 0.06 µg/ml against M. tuberculosis |
Growth Promotion | ~44% increase in E. coli |
Applications
The unique properties of this compound suggest several potential applications:
- Drug Development : Its antimicrobial properties make it a candidate for developing new antibiotics against resistant strains of bacteria.
- Biotechnological Uses : The ability to promote bacterial growth could be harnessed in industrial microbiology applications.
- Material Science : The compound's unique structural attributes may be explored for developing new materials with specific electronic or optical characteristics .
Properties
Molecular Formula |
C20H22N2O5S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N2O5S/c1-20(2)13(11-15(23)27-20)17(24)22-19-21-16(18(25)26-3)14(28-19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,21,22,24) |
InChI Key |
MUVXZLJXZMZQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
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